6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción
Propiedades
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7O/c1-37-24-13-9-21(10-14-24)31-26-25-19-30-36(23-5-3-2-4-6-23)27(25)33-28(32-26)35-17-15-34(16-18-35)22-11-7-20(29)8-12-22/h2-14,19H,15-18H2,1H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIICRMSFHUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Aplicaciones Científicas De Investigación
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological receptors. The presence of a piperazine ring enhances its solubility and bioavailability, while the fluorophenyl and methoxyphenyl groups contribute to its pharmacological profile.
Pharmacological Studies
Research has demonstrated that compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant activity against various diseases:
- Antitumor Activity : Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. This compound may exhibit similar properties, making it a candidate for further investigation in oncology .
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds with this structure have been evaluated for their ability to modulate serotonin and dopamine pathways, suggesting potential use in treating mood disorders .
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurological conditions:
- Cognitive Enhancement : Research into similar compounds has shown promise in enhancing cognitive function by modulating cholinergic and dopaminergic systems. This suggests that the compound could be explored for applications in treating cognitive decline .
Antimicrobial Activity
Recent studies have pointed to the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The presence of electron-withdrawing groups like fluorine may enhance their efficacy against bacterial and fungal pathogens, warranting further exploration in infectious disease research .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Neuroprotective Effects
In another investigation published in Neuroscience Letters, researchers assessed the neuroprotective effects of piperazine-containing compounds on neurodegenerative models. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating Alzheimer's disease and other neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity, allowing it to effectively modulate biological pathways .
Comparación Con Compuestos Similares
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
Structural Impact on Bioactivity and Target Interactions
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-fluorophenyl (electron-withdrawing) may enhance binding to receptors requiring polarized interactions, compared to 4-methylpiperazine (electron-donating) in CAS 946265-25-4 .
- Methoxy (target) vs. methyl (CAS 946265-25-4) on the amine substituent alters hydrogen-bonding capacity, influencing solubility and target engagement .
Steric Effects :
Core Modifications :
Computational and Experimental Insights
- NMR Profiling : Chemical shift differences in regions analogous to "positions 39–44" (as seen in ) suggest substituent-driven changes in electron density and conformational flexibility .
- Cluster Analysis : Compounds with similar substituents (e.g., fluorophenyl/methoxyphenyl) cluster by bioactivity profiles, indicating shared target pathways (e.g., serotonin receptors) .
- Lumping Strategies : Structural similarities (e.g., shared piperazine-pyrazolo cores) allow grouping for predictive modeling of ADMET properties .
Actividad Biológica
The compound 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.49 g/mol . The presence of a fluorophenyl group and a piperazine moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN3O |
| Molecular Weight | 401.49 g/mol |
| InChI | InChI=1S/C25H24FN3O/c1... |
| SMILES | C(c1c(cc(cc1N1CCN(CC1)... |
Research indicates that compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, related compounds have demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDK2 and CDK9 has been linked to the induction of apoptosis in cancer cells .
Case Study: Anticancer Efficacy
In a recent study involving derivatives of pyrazolo[3,4-b]pyridine, it was found that certain substitutions significantly enhanced anticancer activity against various cell lines including MCF7 and HCT116. The compound's ability to arrest the cell cycle and induce apoptosis was highlighted, particularly through its interactions with CDK2 and CDK9 .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | HeLa | 2.59 | CDK2/9 inhibition |
| 6b | MCF7 | 5.10 | Apoptosis induction |
| 6c | HCT116 | 3.75 | Cell cycle arrest |
Pharmacological Implications
The diverse biological activities exhibited by this compound suggest potential therapeutic applications beyond oncology, including neuropharmacology due to the presence of the piperazine moiety, which is often associated with central nervous system activity .
Q & A
Q. What are the key synthetic pathways for preparing 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with 4-(4-fluorophenyl)piperazine under anhydrous conditions (e.g., acetonitrile or dichloromethane) . (ii) Coupling reactions : Introducing the 4-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type coupling . Key intermediates should be purified by recrystallization (e.g., acetonitrile) and characterized via 1H/13C NMR and IR spectroscopy to confirm substitution patterns .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and piperazine NH protons (δ ~2.5–3.5 ppm).
- IR Spectroscopy : Confirm amine (N–H stretch, ~3300 cm⁻¹) and aromatic C=C/C–N bonds (1600–1450 cm⁻¹) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between pyrimidine and aryl rings .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial activity : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydratase assays .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the piperazine (e.g., 2-fluorophenyl) or pyrimidine (e.g., methyl, trifluoromethyl) positions .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine D3 receptors or kinases .
- Data analysis : Compare IC₅₀ values across analogs; e.g., trifluoromethyl groups enhance lipophilicity and metabolic stability .
Q. What strategies optimize reaction yields during piperazine coupling?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
- Reaction monitoring : Track progress via TLC or HPLC-MS to minimize side products (e.g., dehalogenation) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Hydrogen bonding analysis : Correlate N–H⋯O/N interactions (from X-ray) with solubility and bioavailability .
- Validate bioassays : Repeat activity tests on single-crystal batches to rule out polymorph-driven discrepancies .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
